molecular formula C13H17NO4 B8502240 Ethyl 2-(4-acetamidophenoxy)propanoate

Ethyl 2-(4-acetamidophenoxy)propanoate

Cat. No. B8502240
M. Wt: 251.28 g/mol
InChI Key: XHEBOCNZQJMUHA-UHFFFAOYSA-N
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Patent
US04883901

Procedure details

Ethyl 2-(4-acetamidophenoxy)propanoate (5.0 g, 2.0 mmol) is hydrolyzed by refluxing for 6 hours at 80° C. with ethanol (10 mL) and 3 drops of concentrated hydrochloric acid. The reaction is concentrated under reduced pressure to obtain ethyl 2-(4-aminophenoxy)propanoate (0.4 g) (yield 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:18]=[CH:17][C:8]([O:9][CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:6]=1)(=O)C>Cl.C(O)C>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(OC(C(=O)OCC)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC(C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.